ent-Benazepril ent-Benazepril ent-Benazepril is the enantiomer of Benazopril and a less potent antihypertensive.
Brand Name: Vulcanchem
CAS No.: 131064-75-0
VCID: VC0193150
InChI: InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Molecular Formula: C24H28N2O5
Molecular Weight: 424.50

ent-Benazepril

CAS No.: 131064-75-0

Cat. No.: VC0193150

Molecular Formula: C24H28N2O5

Molecular Weight: 424.50

Purity: > 95%

* For research use only. Not for human or veterinary use.

ent-Benazepril - 131064-75-0

Specification

CAS No. 131064-75-0
Molecular Formula C24H28N2O5
Molecular Weight 424.50
IUPAC Name 2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Standard InChI InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

ent-Benazepril has the molecular formula C₂₄H₂₈N₂O₅ and a molecular weight of 424.5 g/mol . Its IUPAC name is 2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid . The compound contains a benzazepine ring system with an acetic acid moiety attached to the nitrogen atom, along with an ethoxycarbonyl-phenylpropyl amino substituent.

Chemical Identifiers

The compound is identified by several database and registry identifiers that facilitate its tracking in chemical and pharmaceutical literature:

Identifier TypeValue
CAS Number98626-50-7
PubChem CID51698396
InChIKeyXPCFTKFZXHTYIP-WOJBJXKFSA-N
Synonymsent-Benazepril, CGP-42456A, 131064-75-0

Stereochemistry

Stereogenic Centers

ent-Benazepril contains two stereogenic centers that significantly influence its three-dimensional structure and biological activity . While benazepril used in clinical practice possesses the S,S configuration at these stereogenic centers, ent-benazepril has the R,R configuration, making it the enantiomer of the clinically used form .

Stereochemical Significance

The stereochemistry of ent-benazepril plays a crucial role in its interaction with biological targets. The R,R configuration results in a three-dimensional arrangement that differs from the S,S configuration of benazepril, potentially affecting binding affinity to ACE and other biological targets. This stereochemical difference may influence the compound's pharmacological profile, including potency, selectivity, and metabolic stability.

Mechanism of Action

Prodrug Activation

Similar to benazepril, ent-benazepril functions as a prodrug that requires metabolic activation to exert its therapeutic effects. The compound undergoes hydrolysis by hepatic esterases to form its active metabolite, which is responsible for the pharmacological activity.

ACE Inhibition

The active metabolite of ent-benazepril competitively inhibits angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . By blocking this conversion, the compound reduces the concentration of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. These effects contribute to the antihypertensive and cardioprotective properties of ACE inhibitors.

Physiological Effects

Inhibition of ACE by the active metabolite of ent-benazepril leads to several physiological effects that contribute to its therapeutic potential:

  • Reduction in blood pressure through decreased vasoconstriction

  • Decreased aldosterone secretion, leading to reduced sodium and water retention

  • Improved cardiac output and reduced cardiac workload

  • Potential renoprotective effects through decreased intraglomerular pressure and proteinuria

Pharmacokinetics

Metabolism

ent-Benazepril undergoes metabolism primarily in the liver, where esterases cleave the ester group to produce its active metabolite. This metabolic activation is essential for the compound's pharmacological effects. Additional metabolic pathways may include glucuronidation prior to elimination.

Elimination

Based on the pharmacokinetic profile of benazepril, the elimination of ent-benazepril and its metabolites likely occurs predominantly through renal excretion, with a smaller proportion eliminated through biliary excretion . The half-life of the parent compound is relatively short, while the active metabolite typically exhibits a longer half-life, contributing to the compound's duration of action.

Therapeutic Applications

Cardiovascular Disorders

ent-Benazepril, as an ACE inhibitor, has potential applications in the management of various cardiovascular conditions, including:

  • Hypertension (elevated blood pressure)

  • Heart failure

  • Post-myocardial infarction management

  • Prevention of cardiovascular events in high-risk patients

Renal Disorders

The compound may also have applications in nephrology for the treatment of:

  • Chronic kidney disease

  • Diabetic nephropathy

  • Proteinuria

  • Other renal conditions characterized by elevated intraglomerular pressure

Research Applications

ent-Benazepril serves as a valuable research tool in various scientific disciplines:

  • Chemistry: Study of ACE inhibitors and their synthesis

  • Biology: Investigation of the renin-angiotensin system

  • Medicinal chemistry: Structure-activity relationship studies

  • Pharmaceutical development: Reference standard for quality control

Synthesis Methods

Asymmetric Synthesis

A notable approach to synthesizing ent-benazepril involves an asymmetric aza-Michael addition as a key step. This reaction employs L-homophenylalanine ethyl ester (LHPE) and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to prepare the key intermediate leading to the final compound .

Industrial Production

Industrial synthesis of ent-benazepril typically involves advanced intermediates and critical asymmetric reactions to establish the correct stereochemistry at the two chiral centers. The use of L-Homophenylalanine ethyl ester and asymmetric Aza-Michael reactions plays a crucial role in the industrial production process.

Chemical Reactions

ent-Benazepril participates in several chemical reactions that are relevant to its synthesis, analysis, and metabolism:

Reaction TypeDescriptionProducts
OxidationConversion to active metaboliteActive form of ent-benazepril
HydrolysisEster hydrolysis in the liverActive metabolite
SubstitutionReplacement of functional groupsVarious intermediates

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective method for the analysis of ent-benazepril and its stereoisomers. A stereoselective analysis can be performed using reversed-phase HPLC on a chiral α-acid glycoprotein (AGP) column . This approach enables the separation of ent-benazepril from its enantiomer and diastereomers without the need for derivatization.

Optimization of Separation Conditions

The resolution of ent-benazepril and related stereoisomers in chromatographic analysis is influenced by several factors:

  • Mobile phase composition: Ethanol as an organic modifier provides better resolution compared to acetonitrile

  • Temperature: Affects the retention and enantioselectivity

  • pH and buffer ionic strength: Impact the interaction between the analyte and the stationary phase

Spectroscopic Methods

Circular dichroism (CD) spectroscopy serves as a valuable tool for characterizing the stereochemical properties of ent-benazepril and distinguishing it from other stereoisomers. The CD spectrum reflects the compound's three-dimensional structure and optical activity, providing information about its absolute configuration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator